Home > Products > Screening Compounds P145527 > 1-benzoyl-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazine
1-benzoyl-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazine -

1-benzoyl-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazine

Catalog Number: EVT-4576598
CAS Number:
Molecular Formula: C21H21N3OS
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Related Compounds to 1-Benzoyl-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazine:

  • Compound Description: This compound is a product of substitution at the methyl group in the 2-position of 2,5-di­methyl-4-phenyl­thia­zole with benz­aldehyde. It is capable of forming extended chains through O—H⋯N hydrogen bonds.

3-(2-bromo-5-methoxyphenyl)-5-methyl-1(4-phenyl-1,3-thiazol-2-yl)-1H-1,2 ,4-triazole

  • Compound Description: The title compound , C19H15BrN4OS, possesses molecules that are essentially planar.
  • Compound Description: This series of compounds was synthesized and evaluated for antimicrobial and antitubercular activity. Compounds TZP4g and TZP4h showed significant activity against Bacillus subtilis and Aspergillus niger. Notably, TZP4g also exhibited promising anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv.
  • Compound Description: This compound (SR 121787) is a novel anti-aggregating agent that acts as a fibrinogen receptor (GpIIb-IIIa) antagonist. It demonstrates potent antithrombotic activity in vivo by converting to its corresponding diacid, SR 121566.

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

  • Compound Description: This compound incorporates a 1,3-thiazole ring within a more complex molecular architecture. Structural analysis revealed interesting conformational features, including an envelope conformation of the central pyrazole ring and a twist in the molecule due to dihedral angles between the thiazole, triazole, and benzene rings.

N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds

  • Compound Description: This class of compounds was synthesized from the reaction of 1-(1,3-benzothiazol-2-yl)thiourea derivatives and 2-bromoacetophenone. These compounds were evaluated for anti-tumor activity, and compound 2b, containing a phenolic segment, showed promising cytotoxicity.

5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl) phenyl-4,5-dihydro-\n1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

  • Compound Description: This compound containing a thiazole ring, was subjected to comprehensive spectroscopic and computational studies, including density functional theory (DFT) calculations and molecular docking simulations. These analyses provided insights into its molecular structure, electronic properties, vibrational spectra, and potential interactions with biological targets.

1-Methyl-3-(4-Substituted phenyl-1,3-\nthiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

  • Compound Description: This class of quinazolin-4-one derivatives was designed, synthesized, and evaluated for their anticancer potential. The compounds were designed based on molecular docking studies targeting p38alpha, a protein kinase implicated in cancer. Notably, compounds 5Dh8, 5DF6, 5Db2, and 5Di9 exhibited promising activity against HT-29 human colorectal adenocarcinoma cells.

N-[(2Z)-3-(4,6-Substitutedpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-3, 5-dinitrobenzamide Analogues

  • Compound Description: A series of these analogues (2a-2h) were synthesized and characterized. Antimicrobial screening revealed promising activity against various Gram-positive, Gram-negative, and fungal species.
  • Compound Description: The crystal structure of this compound was analyzed, revealing two crystallographically independent molecules in the asymmetric unit.

3-[4-({Methyl-5-[(E)-2-phenyl-1-ethenyl]-4-isoxazolyl}amino)-1,3-thiazol-2-yl]-2-aryl-1,3-thiazolan-4-ones

  • Compound Description: A series of isoxazolyl thiazolyl thiazolidinones (4a–h) were synthesized and characterized as potential biodynamic agents, demonstrating the versatility of thiazole derivatives in medicinal chemistry.
  • Compound Description: These compounds represent a class of heterocyclic compounds containing both a thiazole and either an oxadiazinane or a triazinane ring.
  • Compound Description: The crystal structure of this compound was determined, revealing the presence of intra- and intermolecular hydrogen bonding interactions.
  • Compound Description: A series of these compounds were synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacterial strains. The study demonstrated that incorporating a thiazole ring into the pyrrolidinone scaffold could enhance antibacterial activity.
  • Compound Description: The synthesis and characterization of this compound were reported, emphasizing the continued interest in exploring the chemistry and potential applications of 1,3-thiazole derivatives.
  • Compound Description: This series of bi-heterocyclic compounds was synthesized and investigated for its therapeutic potential against Alzheimer's disease and diabetes. Several compounds exhibited notable inhibitory activity against enzymes relevant to these diseases, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase.

3′-(benzo[d]thiazol-2-yl)-1′-methyl-2-oxo-4′-(aryl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles

  • Compound Description: This class of spiro compounds was synthesized via a three-component 1,3-dipolar cycloaddition reaction using benzo[d]thiazole derivatives and an azomethine ylide. The reaction showed high regioselectivity and variable diastereoselectivity, providing insights into the factors governing the reaction pathway.

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: A novel series of these bi-heterocyclic propanamides (7a-l) was synthesized and evaluated as potential urease inhibitors. These compounds demonstrated promising urease inhibitory activity and low cytotoxicity, suggesting their potential as therapeutic agents.

2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl] amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their antihyperglycemic activity. The synthesis involved a multistep process starting from 1-acetylnaphthalene, and the final compounds were characterized by IR, 1H NMR, and elemental analysis. Evaluation in rat models demonstrated the antihyperglycemic potential of these thiazolidinone derivatives.

3‐N‐Alkoxyphthalimido‐5‐arylidene‐2‐{[4‐(4‐substituted phenyl)‐1,3‐thiazol‐2‐yl]imino}‐1,3‐thiazolidin‐4-ones

  • Compound Description: This series of compounds incorporating both thiazole and thiazolidinone rings were synthesized and characterized, further illustrating the synthetic versatility of these heterocyclic systems.
  • Compound Description: The synthesis and crystal structure of this compound were reported, representing a new class of substances with potential applications in various fields.

4-[4-aryl-5-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholine

  • Compound Description: This compound was synthesized via a domino reaction and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry. The structure was further confirmed by X-ray crystallography, providing detailed insights into its molecular geometry and conformation.
  • Compound Description: This compound (TASP0382088) is a potent and selective transforming growth factor-β (TGF-β) type I receptor inhibitor. It demonstrated good enzyme inhibitory activity and effectively inhibited TGF-β-induced Smad2/3 phosphorylation.
  • Compound Description: This compound (MK-4305) is a dual orexin receptor antagonist with potential applications in treating insomnia. Its development was driven by efforts to improve the pharmacokinetic profile and reduce the formation of reactive metabolites observed in earlier lead compounds.
  • Compound Description: This compound is a mesylate monohydrate salt designed to improve the stability and release kinetics of the parent compound, N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide. The salt formulation aims to enhance the pharmaceutical properties of the drug.
  • Compound Description: The crystal structure of olmesartan medoxomil , a commonly used antihypertensive drug, was redetermined using X-ray crystallography. This study provided precise structural information about the drug molecule, contributing to a better understanding of its physicochemical properties.

5-Methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)- methylene]-2,4-dihydro-pyrazol-3-one

  • Compound Description: This Schiff base ligand was synthesized and characterized by various techniques, including X-ray diffraction, elemental analysis, FTIR, and NMR spectroscopy. The X-ray crystallographic analysis confirmed its amine tautomeric form and revealed the formation of a pseudo-nine-membered hydrogen-bonded pattern within the structure.
  • Compound Description: The crystal structure of this substituted sulfonamide , used in treating intestinal infections, was solved using X-ray diffraction. The study revealed that the molecule exists in its imido tautomeric form, stabilized by intermolecular hydrogen bonds between the sulfonamide and thiazole groups.
  • Compound Description: The molecular structure of this hydrazide derivative was elucidated using X-ray crystallography, revealing a nearly planar acetohydrazide group and a significant dihedral angle between the naphthalene and phenyl rings. The crystal structure is stabilized by weak intermolecular hydrogen bonds and C–H⋯π interactions.
  • Compound Description: This methanesulfonate monohydrate salt of the parent drug N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide was synthesized as an alternative to using toxic organotin compounds or borane reagents in its preparation.
  • Compound Description: This series of thiazolidin-4-ones was synthesized and tested for antihyperglycemic activity. The synthesis involved a multistep process, and the final compounds were characterized using various spectroscopic techniques.
  • Compound Description: This research , focuses on developing a pharmaceutical formulation for oral administration of N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide, a potential antiviral agent against herpesviruses.
  • Compound Description: A new azo-dye ligand, 4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one , and its Cu(II), Co(II), and Ni(II) complexes were synthesized and characterized. These compounds exhibited enhanced antibacterial and anticancer activities compared to the free ligand.

1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazines

  • Compound Description: This series of eleven compounds was synthesized using a hydroxyapatite-catalyzed microwave-assisted condensation method. The synthesized compounds were characterized using IR and NMR spectroscopy, and their spectral data were correlated with Hammett substituent constants to understand the electronic effects of substituents on the molecular properties.
  • Compound Description: This compound is a key intermediate in the synthesis of teneligliptin, a drug used to treat type 2 diabetes.

2-[4-(4-methyl-2-phenyl-1,3-thiazol.-5-yl)-1,3-thiazol-2-yl]ethanenitrile

  • Compound Description: This compound was utilized as a versatile starting material for synthesizing various heterocyclic compounds, including coumarin, thiazole, thiophene, and thiadiazole derivatives. This study highlights the synthetic utility of this compound in accessing a diverse range of heterocyclic scaffolds.
  • Compound Description: These series of compounds were synthesized and their potential as inhibitors of cyclin-dependent kinase 4 (CDK4) was assessed using molecular docking studies. CDK4 is a key regulator of the cell cycle and is considered a potential target for anticancer therapies.

(Z)-2-(5-Acetyl-4-methyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)-3-(3-methyl-1-benzofuran-2-yl)-3-oxopropanenitrile

  • Compound Description: The crystal structure of this compound was analyzed, revealing details about its molecular geometry, conformation, and intramolecular hydrogen bonding. The study provided valuable insights into the structural features of this thiazole-containing compound.
  • Compound Description: A series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides was synthesized and evaluated for their anticancer activity. These compounds were designed to target specific cancer cell lines, and their activity and selectivity were assessed using in vitro assays.
  • Compound Description: A series of N-[(4E)-4-(2-arylidene)-5-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1, 3-thiazol-4-yl) acetamides were synthesized and evaluated for their antibacterial and antioxidant activities.

Properties

Product Name

1-benzoyl-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazine

IUPAC Name

[4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]-phenylmethanone

Molecular Formula

C21H21N3OS

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C21H21N3OS/c1-16-19(17-8-4-2-5-9-17)22-21(26-16)24-14-12-23(13-15-24)20(25)18-10-6-3-7-11-18/h2-11H,12-15H2,1H3

InChI Key

RJLPNRXIGKWKGF-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)N2CCN(CC2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=C(N=C(S1)N2CCN(CC2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.